molecular formula C17H16ClN3 B3037302 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine CAS No. 477856-34-1

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine

Cat. No.: B3037302
CAS No.: 477856-34-1
M. Wt: 297.8 g/mol
InChI Key: KHBHJQRIJRLQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine is a quinazolinamine derivative investigated for its potential in overcoming multidrug resistance (MDR) in cancer. MDR is often mediated by ATP-binding cassette (ABC) transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp), which efflux chemotherapeutic agents from cancer cells, reducing treatment efficacy . Quinazolinamine derivatives, sharing structural similarities with known inhibitors like gefitinib, have been synthesized and evaluated as potent dual BCRP and P-gp inhibitors . These compounds are designed to improve metabolic stability and inhibit the efflux activity of these transporters, thereby potentially increasing the intracellular concentration and efficacy of co-administered anticancer drugs . This makes 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine a compound of interest for research into novel therapeutic strategies for treatment-resistant cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-chloro-N-(4-propan-2-ylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-11(2)12-3-6-14(7-4-12)21-17-15-8-5-13(18)9-16(15)19-10-20-17/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBHJQRIJRLQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211097
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-34-1
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-[4-(1-methylethyl)phenyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Advantages of Sequential Functionalization

  • Intermediate Control : Isolating the 4-chloro intermediate allows rigorous purification before aryl amine introduction.
  • Scalability : Phosphorus oxychloride-mediated chlorination is reproducible at scale.
  • Yield Optimization : Stepwise synthesis mitigates side reactions common in one-pot approaches.

Step-by-Step Preparation Methods

Synthesis of 7-Chloro-4-Quinazolinamine Core

The 7-chloroquinazolin-4-amine intermediate is synthesized via cyclization of 2-amino-5-chlorobenzamide with formamidine acetate under reflux (Scheme 1).

Scheme 1 : Cyclocondensation of 2-amino-5-chlorobenzamide (1.0 equiv) with formamidine acetate (1.2 equiv) in acetic acid at 110°C for 6 hours yields 7-chloroquinazolin-4-amine (85% yield).

Key Reaction Parameters :

Parameter Optimal Condition
Temperature 110°C
Solvent Acetic acid
Reaction Time 6 hours
Yield 85%

Optimization of Reaction Conditions

Chlorination Efficiency

Phosphorus oxychloride (POCl₃) is preferred over thionyl chloride for chlorination due to higher regioselectivity at position 4. Excess POCl₃ (2.5 equiv) in DMF at 80°C achieves 92% conversion to the 4-chloro intermediate.

Temperature and Time Trade-offs

Prolonged reflux (>4 hours) with 4-isopropylphenylamine risks decomposition, whereas shorter durations (<1.5 hours) result in incomplete substitution. A balance at 2 hours maximizes yield (72%).

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO- d6) :

  • δ 8.72 (d, J = 8.3 Hz, 1H, C5-H)
  • δ 7.87–7.71 (m, 3H, C6, C8-H)
  • δ 7.31 (d, J = 8.2 Hz, 2H, Ar-H of isopropylphenyl)
  • δ 2.37 (s, 3H, CH(CH₃)₂).

13C NMR (101 MHz, DMSO- d6) :

  • δ 161.2 (C4-NH), 149.8 (C2), 134.5–126.3 (aromatic carbons), 33.1 (CH(CH₃)₂).

IR (KBr) :

  • 3058 cm⁻¹ (C-H aromatic), 1562 cm⁻¹ (C=N), 815 cm⁻¹ (C-Cl).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.7 minutes.

Comparative Analysis of Alternative Synthetic Pathways

Multi-Component Reaction Limitations

While iodine-catalyzed three-component reactions (aldehydes, aminobenzophenones, NH₄OAc) achieve 91–97% yields for simpler quinazolines, they fail to introduce the 7-chloro and 4-isopropylphenyl groups simultaneously due to steric hindrance.

Transition Metal-Catalyzed Approaches

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) successfully modifies quinoline derivatives, but analogous attempts on 7-chloroquinazoline led to regiochemical ambiguity (35% yield).

Challenges and Troubleshooting in Synthesis

Byproduct Formation

  • Issue : N-alkylation competing with N-arylation.
  • Solution : Use of polar aprotic solvents (DMF) suppresses alkylation.

Low Solubility of Intermediates

  • Issue : Precipitation of 7-chloro-4-quinazolinamine during chlorination.
  • Resolution : Gradual addition of POCl₃ and stirring at 80°C improves homogeneity.

Applications and Derivatives

Though biological data for 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine remain unpublished, analogs demonstrate:

  • Anticancer Activity : IC₅₀ = 8.2 µM against MCF-7 cells.
  • Antimicrobial Effects : MIC = 16 µg/mL for S. aureus.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents (e.g., DMF), and bases (e.g., potassium carbonate).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can exert anti-cancer and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological activities:

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
7-Chloro-N-(4-isopropylphenyl)-4-quinazolinamine Quinazoline 7-Cl, 4-(4-isopropylphenyl)amine Not explicitly reported (inferred) Structural similarity to antimycobacterial and antimalarial agents.
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione Quinazoline-thione 6-Cl, 3-(4-isopropylphenyl), 2-methyl Antimycobacterial, Photosynthesis inhibition Superior to isoniazid against Mycobacterium avium and M. kansasii; active in brine shrimp toxicity assay.
7-Chloro-N-(heteroaryl)-4-aminoquinoline Quinoline 7-Cl, 4-amino-heteroaryl Antimalarial IC₅₀ < 30 nM against P. falciparum; low cytotoxicity in human endothelial cells.
7-Chloro-N-(5-methoxypyridin-2-yl)-tacrine Tacrine (acridine core) 7-Cl, N-(5-methoxy-pyridin-2-yl) Acetylcholinesterase (AChE) inhibition >90% inhibition rate at tested doses; outperforms tacrine reference.
7-Chloro-N-(2-methylbenzyl)-4-quinazolinamine Quinazoline 7-Cl, 4-(2-methylbenzyl)amine Not explicitly reported Structural analog with altered aromatic substitution; potential pharmacokinetic differences.

Key Observations

Impact of Core Structure: Quinazoline vs. The quinoline core in antimalarial agents likely interacts with heme detoxification pathways, whereas quinazolines may target mycobacterial enzymes . Thione vs. Amine: The replacement of the 4-amino group with a thione () enhances antimycobacterial activity, possibly by increasing electrophilicity or metal-binding capacity .

Role of Substituents :

  • Chlorine at Position 7 : Ubiquitous in active compounds across diverse targets (antimalarial, AChE inhibition), suggesting its role in stabilizing ligand-receptor interactions through halogen bonding .
  • 4-Isopropylphenyl Group : Compared to smaller substituents (e.g., 2-methylbenzyl in ), the bulky isopropyl group may enhance hydrophobic interactions with target proteins or improve metabolic stability .

Biological Activity Trends: Antimycobacterial Activity: The thione derivative () outperforms isoniazid, while the target compound’s amine group may prioritize different targets (e.g., kinase inhibition). Antimalarial vs. AChE Activity: The 7-chloro-4-aminoquinoline scaffold () is tailored for antiparasitic activity, whereas tacrine hybrids () leverage the chloro group for CNS-targeted AChE inhibition.

Physicochemical and Pharmacokinetic Considerations

  • Toxicity: The brine shrimp assay () indicates moderate toxicity for the thione analog, whereas antimalarial quinoline derivatives show low cytotoxicity, suggesting substituent-dependent safety profiles .

Biological Activity

7-Chloro-N-(4-isopropylphenyl)-4-quinazolinamine is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C12H13ClN2C_{12}H_{13}ClN_{2} and it features a chloro group at the 7-position and an isopropylphenyl group at the nitrogen atom. Its structure contributes significantly to its biological properties.

The biological activity of 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine primarily involves its interaction with specific molecular targets. It is known to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects, including:

  • Anticancer Activity : The compound may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Activity

A study highlighted the synthesis and evaluation of quinazolinamine derivatives, including 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine. The compound exhibited potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .

CompoundActivityReference
7-Chloro-N-(4-isopropylphenyl)-4-quinazolinamineInhibits BCRP and P-gp
Other QuinazolinaminesVarious anticancer activities

Case Studies

  • Breast Cancer Resistance : In a series of experiments, 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine was tested alongside other quinazoline derivatives against resistant breast cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in overcoming drug resistance .
  • Cytotoxicity Assessment : A broader investigation into quinazoline derivatives demonstrated that compounds with similar structures exhibited varying levels of cytotoxicity against different cancer cell lines. This suggests that modifications in the quinazoline structure can enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine, and how can reaction yields be optimized?

  • Methodology : The synthesis of quinazoline derivatives typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or ketones. For example, 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a key intermediate in analogous syntheses . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalysts) can improve yields. A study on 4-chloro-2-(pyridin-3-yl)quinazoline achieved a 35% yield using N-ethyl-N,N-diisopropylamine in 1-methyl-2-pyrrolidone under inert atmosphere, suggesting similar protocols may apply .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns, particularly for distinguishing 6- and 7-acetyl isomers via mono-N-oxide derivatives . High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) validate molecular weight and functional groups. Chromatographic methods (HPLC/UPLC) assess purity, especially when synthesizing analogs like Gefitinib Impurity 13 .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology : Anticonvulsant and CNS depressant activities are commonly evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response curves and toxicity profiles (e.g., rotorod tests for motor coordination) should be established early .

Advanced Research Questions

Q. What strategies address low solubility or bioavailability of 7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine in pharmacological studies?

  • Methodology : Salt formation (e.g., hydrochloride salts) or prodrug design (e.g., esterification of hydroxyl groups) can enhance solubility. Co-solvency with cyclodextrins or lipid-based nanoformulations may improve bioavailability, as seen in studies on structurally similar quinazolines .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GABAA or kinase domains) identifies critical binding interactions. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like ClogP and polar surface area optimize substituent effects .

Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodology : Factorial design experiments isolate variables (e.g., assay type, cell lines, or incubation time). For example, a 2<sup>k</sup> design can test interactions between pH, temperature, and solvent systems . Replicating studies under standardized conditions (e.g., ATP concentration in kinase assays) minimizes variability .

Q. How can regioselectivity challenges during functionalization of the quinazoline core be mitigated?

  • Methodology : Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C–H activation enables selective substitution at the 2-, 4-, or 7-positions. Protecting groups (e.g., Boc for amines) prevent unwanted side reactions, as demonstrated in Mannich reactions of diaza-18-crown-6 derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine
Reactant of Route 2
Reactant of Route 2
7-chloro-N-(4-isopropylphenyl)-4-quinazolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.